molecular formula C14H14FN3O2S B3127396 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime CAS No. 338413-98-2

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime

Cat. No.: B3127396
CAS No.: 338413-98-2
M. Wt: 307.35 g/mol
InChI Key: BXQGHEWXOLLFSS-CNHKJKLMSA-N
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Description

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methylamino group, and a fluorobenzyl oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methylamino group, and the attachment of the fluorobenzyl oxime moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thiazole ring and the fluorobenzyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can generate a variety of derivatives with different functional groups.

Scientific Research Applications

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiazolidines and thiazoles, share structural similarities and exhibit diverse biological activities.

    Oxime Derivatives:

Uniqueness

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.

Properties

IUPAC Name

(3E)-3-[(2-fluorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-4-2-3-5-11(10)15/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGHEWXOLLFSS-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
Reactant of Route 5
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
Reactant of Route 6
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime

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